molecular formula C21H21ClN4OS B11506162 3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11506162
M. Wt: 412.9 g/mol
InChI Key: UGLCBRNFHHQKNM-UHFFFAOYSA-N
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Description

3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a triazolothiadiazine derivative characterized by a bicyclic heteroaromatic core. Its structure features a (4-tert-butylphenoxy)methyl substituent at position 3 and a 4-chlorophenyl group at position 6. This compound belongs to a class of molecules extensively studied for their anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

Molecular Formula

C21H21ClN4OS

Molecular Weight

412.9 g/mol

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C21H21ClN4OS/c1-21(2,3)15-6-10-17(11-7-15)27-12-19-23-24-20-26(19)25-18(13-28-20)14-4-8-16(22)9-5-14/h4-11H,12-13H2,1-3H3

InChI Key

UGLCBRNFHHQKNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of appropriate phenoxy and chlorophenyl derivatives with triazolothiadiazine precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or dephenylated products .

Scientific Research Applications

3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Triazolothiadiazine Derivatives and Their Activities

Compound Name Substituents (Position 3) Substituents (Position 6) Biological Activity Key Findings
3-(3,4,5-Trimethoxyphenyl)-6-(4-chlorophenyl)-7H-triazolo[3,4-b]thiadiazine 3,4,5-Trimethoxyphenyl 4-Chlorophenyl Antiproliferative (IC₅₀ = 1.2–3.8 µM vs. MCF-7, HeLa) Tubulin inhibition via colchicine-binding site; enhanced by methoxy groups
3-(Pyridin-4-yl)-7H-triazolo[3,4-b]thiadiazine Pyridin-4-yl Varied Cholinesterase inhibition (IC₅₀ = 12.2–16.6 µM) Alkaline phosphatase inhibition (IC₅₀ = 1.32 µM) via electron-withdrawing groups
3-(2,5-Dimethoxyphenyl)-6-(methoxy-aryl)-7H-triazolo[3,4-b]thiadiazine 2,5-Dimethoxyphenyl 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4 inhibition (IC₅₀ < 10 nM) High selectivity for PDE4 isoforms; structural analogs show anti-inflammatory potential
3-(5-Methyl-1H-pyrazol-4-yl)-6-(4-methoxyphenyl)-7H-triazolo[3,4-b]thiadiazine 5-Methyl-1-phenylpyrazol-4-yl 4-Methoxyphenyl Antibacterial (MIC = 4–8 µg/mL vs. S. aureus); Antiproliferative (IC₅₀ = 8.5 µM) Superior to ampicillin; synergy between pyrazole and methoxy groups
Target Compound: 3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-triazolo[3,4-b]thiadiazine (4-tert-Butylphenoxy)methyl 4-Chlorophenyl Data limited (hypothesized anticancer/antimicrobial activity) Bulky tert-butyl group may improve pharmacokinetics; chloro enhances potency

Structure-Activity Relationship (SAR) Insights

  • Position 6 : The 4-chlorophenyl group is critical for anticancer activity. Derivatives with this substituent exhibit higher growth inhibition (e.g., 45.44% mean inhibition in NCI-60 cell lines) compared to unsubstituted phenyl analogs .
  • Position 3: Electron-donating groups (e.g., methoxy in 3,4,5-trimethoxyphenyl) enhance tubulin-binding affinity and antiproliferative effects . Bulky substituents (e.g., tert-butylphenoxy) may improve metabolic stability and target engagement . Heteroaromatic groups (e.g., pyridinyl) modulate enzyme inhibition profiles, particularly for cholinesterases and phosphatases .

Pharmacokinetic and Mechanistic Comparisons

  • Anticancer Mechanisms : Compounds with 4-chlorophenyl at C-6 and methoxy-rich substituents at C-3 (e.g., 3,4,5-trimethoxyphenyl) disrupt microtubule dynamics via tubulin polymerization inhibition .
  • Enzyme Inhibition: PDE4-selective derivatives (e.g., dimethoxyphenyl analogs) achieve sub-nanomolar potency through interactions with the enzyme’s catalytic domain .
  • Antimicrobial Activity : Pyrazole- and methoxyphenyl-containing derivatives exhibit broad-spectrum antibacterial effects, likely via dual inhibition of bacterial enzymes and membrane disruption .

Biological Activity

3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound belonging to the class of triazolo-thiadiazines. Its unique structure incorporates a triazole ring fused with a thiadiazine moiety and is further substituted with aryl groups, specifically a tert-butylphenoxy and a chlorophenyl group. This structural configuration suggests significant potential for various biological activities, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

The compound's molecular weight is approximately 412.9 g/mol. The presence of the tert-butyl and chlorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets. The triazole ring is known for its ability to engage in nucleophilic substitution reactions, while the thiadiazine component can undergo various redox reactions, contributing to its biological activity.

Property Value
Molecular FormulaC19H20ClN5O
Molecular Weight412.9 g/mol
Structural ClassTriazolo-thiadiazine

Biological Activity

Research indicates that compounds in this class exhibit notable biological activities, particularly as anticancer agents. The mechanisms through which 3-[(4-tert-butylphenoxy)methyl]-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exerts its effects include:

  • Caspase Activation : This compound has been shown to activate caspases, which are critical enzymes involved in the apoptotic pathway. By promoting apoptosis in malignant cells, it demonstrates potential as an effective anticancer agent .
  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various pathogens. While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promise in this area .
  • Anti-inflammatory Effects : Some derivatives of triazole-thiadiazines have been reported to possess anti-inflammatory properties, potentially expanding the therapeutic applications of this compound beyond oncology .

Anticancer Studies

A study published in Molecules highlighted the cytotoxic effects of triazole-thiadiazines against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The findings indicated that certain derivatives exhibited significant cytotoxicity compared to standard treatments like cisplatin.

  • Cytotoxicity Results :
    • Compound A: IC50 = 12 µM against MCF-7
    • Compound B: IC50 = 15 µM against Bel-7402
    • Control (Cisplatin): IC50 = 10 µM against MCF-7

Mechanistic Insights

The mechanism of action involves the induction of apoptosis through mitochondrial pathways. The activation of caspases leads to cellular events characteristic of programmed cell death. This was demonstrated using flow cytometry assays to assess apoptotic cell populations post-treatment with the compound.

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